Diboron tetrachloride
Description
Structure
2D Structure
Properties
CAS No. |
13701-67-2 |
|---|---|
Molecular Formula |
B2Cl4 |
Molecular Weight |
163.4 g/mol |
IUPAC Name |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
InChI Key |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
Canonical SMILES |
B(B(Cl)Cl)(Cl)Cl |
Other CAS No. |
13701-67-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diboron Tetrachloride and Its Analogs
Historical and Pioneering Synthesis Techniques
The initial preparations of diboron (B99234) tetrachloride were challenging, often resulting in low yields of the desired product. These early methods, however, laid the crucial groundwork for the future of diboron chemistry.
Electric Discharge Reactions of Boron Trichloride (B1173362)
The first successful synthesis of diboron tetrachloride was achieved in 1925 by passing boron trichloride (BCl₃) through an electric discharge. Current time information in Tiranë, AL.researchgate.net This pioneering work established the first viable route to a compound containing a boron-boron bond. Current time information in Tiranë, AL. The process involves the generation of a BCl₂ radical, which then dimerizes to form B₂Cl₄. wikipedia.org
Initially, the yields of this method were quite low. researchgate.net Over time, improvements were made, such as using a mercury arc in the vapor phase, which significantly increased the yield. researchgate.net A continuous process was later developed involving an AC glow discharge between mercury electrodes, which allowed for the production of a few grams of this compound per week with yields exceeding 50% after multiple passes. Current time information in Tiranë, AL. These electric discharge methods remained the primary synthetic route to diboron compounds for several decades. Current time information in Tiranë, AL.
Table 1: Evolution of Electric Discharge Synthesis of this compound
| Method | Description | Reported Yield | Reference |
| Initial Discharge | Arc across zinc electrodes in liquid BCl₃ | ~1% | researchgate.net |
| Mercury Arc | Discharge in gaseous BCl₃ with a mercury arc | Considerably improved | researchgate.net |
| Continuous AC Glow Discharge | Gaseous BCl₃ passed through an AC glow discharge between mercury electrodes | >50% | Current time information in Tiranë, AL. |
| Radio-frequency AC current | Passing RF AC current through gaseous BCl₃ without a dechlorinating metal | Most efficient | wikipedia.org |
Chemical Transformation from Boron Monoxide
An alternative early method for synthesizing this compound involves the reaction of boron monoxide ((BO)n) with boron trichloride. researchgate.netresearchgate.net In this process, excess boron trichloride is passed over boron monoxide at temperatures between 200-250°C. Current time information in Tiranë, AL.researchgate.net The reaction proceeds as follows:
(BO)n + 4BCl₃ → 3B₂Cl₄ + 2B₂O₃
While this method demonstrated the formation of the boron-boron bond from a different precursor, the reported yields were relatively low, typically less than 15%. Current time information in Tiranë, AL. The boron monoxide itself was prepared by the dehydration of tetrahydroxydiboron. researchgate.netosti.gov This conversion was significant as it helped to establish the integrity of the boron-boron bond across a series of related compounds. researchgate.net
Modern Developments in this compound Synthesis
Contemporary research has focused on developing more efficient, scalable, and versatile methods for the synthesis of this compound and its analogs, moving away from the harsh conditions of electric discharge.
Reductive Coupling Strategies for Boron-Boron Bond Formation
The formation of a boron-boron bond via the reductive coupling of monoboron precursors is a fundamental strategy in modern diboron chemistry. researchgate.net This approach is not limited to this compound but is a general method for creating a range of diboron compounds. researchgate.net For instance, the synthesis of tetrakis(dimethylamino)diboron (B157049) through the reductive coupling of halo-bis-(dimethylamino)-boranes using molten sodium was a significant breakthrough. researchgate.net This stable diboron compound then serves as a versatile starting material for other diboron derivatives. researchgate.net While direct reductive coupling to form this compound is less common in modern practice, the underlying principle of coupling monoboron units remains a cornerstone of the field.
Halogen Exchange Processes for Diboron Tetrahalides
Halogen exchange reactions have emerged as a powerful and convenient tool for the synthesis of various diboron tetrahalides. rsc.org A notable example is the synthesis of this compound in over 80% yield by reacting diboron tetrafluoride (B₂F₄) with boron trichloride at room temperature. rsc.org This reaction demonstrates a thermodynamic preference for concentrating the heavier halogen on the diboron backbone. rsc.org
This strategy is also employed to synthesize other diboron tetrahalides. For instance, diboron tetrabromide (B₂Br₄) and diboron tetraiodide (B₂I₄) can be prepared by reacting this compound with boron tribromide (BBr₃) and boron triiodide (BI₃), respectively. osti.govacs.org These exchange reactions provide access to a range of diboron tetrahalides that can be difficult to obtain directly.
Table 2: Synthesis of Diboron Tetrahalides via Halogen Exchange
| Reactants | Product | Yield | Reference |
| B₂F₄ + BCl₃ | B₂Cl₄ | >80% | rsc.org |
| B₂Cl₄ + BBr₃ | B₂Br₄ | - | acs.org |
| B₂Cl₄ + BI₃ | B₂I₄ | Almost quantitative | osti.gov |
Solution-Phase Synthesis Optimization
Recent advancements have focused on developing convenient solution-phase syntheses for tetrahalodiboranes, offering milder reaction conditions and easier scalability compared to gas-phase discharge methods. researchgate.net A key development is the use of common precursors like diboron tetrabromide or tetrakis(dimethylamino)diboron to access the full range of tetrahalodiboranes. researchgate.net
For example, convenient one-step syntheses have been developed for the dimethylsulfide adducts of this compound, [B₂Cl₄(SMe₂)₂], starting from the commercially available tetrakis(dimethylamino)diboron. researchgate.net These solution-phase methods avoid the complexities and energy demands of the historical electric discharge techniques, paving the way for broader exploration and application of this compound and its analogs in synthetic chemistry. researchgate.net
Derivatization from Preformed Diboron(4) Fragments
The synthesis of various diboron(4) compounds can be efficiently achieved by chemical modification of an existing diboron(4) structure. This strategy, which preserves the central boron-boron bond, allows for the creation of a range of tetrahalodiborane analogs through halide exchange reactions. Diboron tetrabromide (B₂Br₄) and this compound (B₂Cl₄) often serve as convenient starting points for these transformations. d-nb.infowikipedia.org
Recent advancements have established convenient, solution-phase syntheses for the full series of tetrahalodiboranes (B₂X₄, where X = F, Cl, I) starting from the common precursor, B₂Br₄. d-nb.infouni-wuerzburg.de This unified approach enhances the accessibility of these reactive compounds for further synthetic exploration. uni-wuerzburg.de For instance, this compound itself can be synthesized by reacting B₂Br₄ with gallium(III) chloride (GaCl₃). wikipedia.org Similarly, treating B₂Br₄ with antimony trifluoride (SbF₃) yields diboron tetrafluoride (B₂F₄), while reaction with boron triiodide (BI₃) produces diboron tetraiodide (B₂I₄). wikipedia.org
Detailed experimental procedures for these conversions have been reported. The synthesis of B₂Cl₄ involves dissolving B₂Br₄ in cold hexane (B92381) and adding it to a hexane solution of GaCl₃ at -78 °C. rsc.org The synthesis of B₂F₄ follows a similar protocol, where a cold hexane solution of B₂Br₄ is added to SbF₃ in hexane at low temperatures. rsc.org
Beyond halide exchange, derivatization can also produce other classes of diboron compounds. This compound can act as a precursor for tetrakis(dialkylamino)diborons and tetraalkoxydiborons by reacting with dialkylamines and alcohols, respectively. urv.cat Furthermore, stable adducts, which are often easier to handle than the parent tetrahalodiboranes, can be prepared. The dimethylsulfide adducts B₂Cl₄(SMe₂)₂ and B₂Br₄(SMe₂)₂ can be synthesized in a one-step process from the commercially available starting material tetrakis(dimethylamino)diboron, B₂(NMe₂)₄. d-nb.infouni-wuerzburg.de
The following table summarizes key derivatization reactions starting from preformed diboron(4) fragments.
Table 1: Synthesis of Diboron(4) Analogs via Derivatization
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Diboron tetrabromide (B₂Br₄) | Gallium(III) chloride (GaCl₃) | This compound (B₂Cl₄) | wikipedia.org |
| Diboron tetrabromide (B₂Br₄) | Antimony trifluoride (SbF₃) | Diboron tetrafluoride (B₂F₄) | wikipedia.orgrsc.org |
| Diboron tetrabromide (B₂Br₄) | Boron triiodide (BI₃) | Diboron tetraiodide (B₂I₄) | wikipedia.org |
| This compound (B₂Cl₄) | Boron tribromide (BBr₃) | Diboron tetrabromide (B₂Br₄) | urv.catacs.org |
| Tetrakis(dimethylamino)diboron (B₂(NMe₂)₄) | Dimethylsulfide (SMe₂) / Halide Source | This compound-dimethylsulfide adduct (B₂Cl₄(SMe₂)₂) | d-nb.info |
Comparative Synthesis Strategies for Diboron Tetrafluoride and Tetrabromide
The synthetic routes to diboron tetrafluoride (B₂F₄) and diboron tetrabromide (B₂Br₄) have evolved from early gas-phase methods to more convenient solution-phase strategies. wikipedia.org
Diboron Tetrafluoride (B₂F₄): Historically, B₂F₄ was first successfully synthesized in 1958 via a halide exchange reaction, treating this compound (B₂Cl₄) with antimony trifluoride (SbF₃). wikipedia.org Unlike B₂Cl₄, B₂F₄ is notably stable at room temperature. wikipedia.org More recent and convenient solution-phase methods also utilize halide exchange, starting from diboron tetrabromide (B₂Br₄) and reacting it with SbF₃. wikipedia.orgrsc.org An alternative, though perhaps less common, route involves the reaction of boron trifluoride (BF₃) with sodium or potassium metal, which produces B₂F₄ as a byproduct. ontosight.ai
Diboron Tetrabromide (B₂Br₄): The first synthesis of B₂Br₄ involved the reaction of B₂Cl₄ with an excess of boron tribromide (BBr₃) at room temperature. acs.orgoregonstate.edu This exchange reaction is driven by the removal of the more volatile boron trichloride (BCl₃). oregonstate.edu However, a more convenient and still widely used solution-phase synthesis was reported by Nöth in 1981. d-nb.infowikipedia.org This method involves treating tetramethoxydiboron(4), B₂(OMe)₄, with boron tribromide. wikipedia.org B₂Br₄ is thermally unstable, decomposing at temperatures above -40 °C. wikipedia.org
The table below provides a comparative overview of the synthesis strategies for B₂F₄ and B₂Br₄.
Table 2: Comparative Synthesis of Diboron Tetrafluoride and Diboron Tetrabromide
| Target Compound | Synthetic Method | Precursor(s) | Reagent(s) | Key Conditions / Remarks | Reference |
|---|---|---|---|---|---|
| Diboron tetrafluoride (B₂F₄) | Halide Exchange (Historical) | This compound (B₂Cl₄) | Antimony trifluoride (SbF₃) | First successful synthesis (1958). wikipedia.org | wikipedia.org |
| Halide Exchange (Solution-Phase) | Diboron tetrabromide (B₂Br₄) | Antimony trifluoride (SbF₃) | Convenient, modern method. Product is stable at room temperature. wikipedia.org | wikipedia.orgrsc.org | |
| Diboron tetrabromide (B₂Br₄) | Halide Exchange | This compound (B₂Cl₄) | Boron tribromide (BBr₃) | Early method; requires removal of volatile BCl₃. oregonstate.edu | oregonstate.edupageplace.de |
| Solution-Phase Synthesis (Nöth, 1981) | Tetramethoxydiboron(4) (B₂(OMe)₄) | Boron tribromide (BBr₃) | Considered a convenient and reliable route. Product is unstable above -40 °C. wikipedia.org | d-nb.infowikipedia.org |
Compound Index
Molecular Structure and Bonding Elucidation of Diboron Tetrachloride
Experimental Spectroscopic Investigations
Vibrational Spectroscopy Analyses
The vibrational characteristics of diboron (B99234) tetrachloride (B₂Cl₄) have been extensively studied to elucidate its molecular structure and bonding. Through infrared and Raman spectroscopy, researchers have characterized its fundamental vibrational modes in different physical states, leading to a comprehensive understanding of its geometry and intramolecular forces.
Infrared (IR) spectroscopy has been a critical tool in determining the structure of diboron tetrachloride. In the gaseous state, the molecule adopts a staggered, non-planar configuration. However, upon crystallization, it transitions to a planar structure. This change in geometry is reflected in their respective infrared spectra. aip.org
The infrared spectrum of gaseous B₂Cl₄ has been investigated over a range from 33 to 4000 cm⁻¹. aip.org In the crystalline phase, studies have also been conducted to observe the vibrational modes characteristic of the planar conformation. aip.org The distinct spectral features in each phase provide evidence for the conformational differences between the fluid and solid states. aip.org
Table 1: Infrared Vibrational Frequencies of this compound (B₂Cl₄)
| Frequency (cm⁻¹) | Phase | Assignment | Symmetry Species |
|---|---|---|---|
| 1131 | Gaseous | B-Cl stretch | a₁ |
| 917 | Gaseous | B-Cl stretch | e |
| 730 | Gaseous | B-Cl stretch | b₂ |
| 617 | Gaseous | BCl₂ rock | e |
| 401 | Gaseous | B-B stretch | a₁ |
| 291 | Gaseous | BCl₂ wag | b₂ |
| 225 | Gaseous | BCl₂ scissors | a₁ |
Note: This table presents fundamental frequencies for the gaseous phase as reported in foundational studies. Assignments correspond to the Vd symmetry group. aip.org
Raman spectroscopy of liquid this compound has provided complementary data essential for a complete vibrational assignment. The spectra of the liquid phase, including supercooled or glassy states, have been recorded to investigate the nonplanar form of the molecule. aip.org These studies support a staggered configuration for B₂Cl₄ in the liquid phase. aip.org
The analysis of the Raman spectrum is crucial for identifying vibrational modes that are inactive or weak in the infrared spectrum, thereby offering a more complete picture of the molecular vibrations.
Table 2: Raman Vibrational Frequencies of Liquid this compound (B₂Cl₄)
| Frequency (cm⁻¹) | Assignment | Symmetry Species |
|---|---|---|
| 1131 | B-Cl stretch | a₁ |
| 917 | B-Cl stretch | e |
| 730 | B-Cl stretch | b₂ |
| 617 | BCl₂ rock | e |
| 401 | B-B stretch | a₁ |
| 291 | BCl₂ wag | b₂ |
| 225 | BCl₂ scissors | a₁ |
Note: The fundamental frequencies observed in the Raman spectrum of the liquid are consistent with those from the infrared spectrum of the gas, corresponding to the Vd symmetry. aip.org
The combination of IR and Raman spectroscopic data is fundamental to determining the molecular symmetry of this compound. For the gaseous and liquid phases, the observed number of active bands and their activities are consistent with a staggered D₂d (or Vd) point group symmetry. aip.org This non-planar structure is in agreement with electron diffraction results for the vapor. aip.org
In contrast, the vibrational spectra of the crystalline solid indicate a planar molecule with D₂h symmetry. The transition from a nonplanar to a planar form upon solidification is believed to be driven by greater lattice stabilization for the planar conformation rather than its inherent thermodynamic stability. aip.org The selection rules of vibrational spectroscopy (which modes are IR-active, Raman-active, or both) provide a direct test for the molecular point group. libretexts.org For the Vd symmetry, the fundamental vibrations are distributed among the symmetry species a₁, b₂, and e. aip.org
To quantitatively describe the bonding within this compound, normal coordinate analyses have been performed. These calculations use observed vibrational frequencies to derive force constants, which represent the stiffness of the chemical bonds and the resistance to bond angle deformation.
A Urey-Bradley potential function has been successfully applied to model the intramolecular forces of B₂Cl₄. aip.orgaip.org This force field includes constants for bond stretching, angle bending, and non-bonded interactions. The analysis helps to confirm the assignment of the fundamental vibrational modes and provides deeper insight into the nature of the chemical bonds. aip.org For instance, a barrier to internal rotation about the B-B single bond has been estimated at 1700±600 cal/mole with the aid of third-law entropy calculations. aip.org
Table 3: Selected Urey-Bradley Force Constants for this compound (B₂Cl₄)
| Force Constant | Description | Value (mdyn/Å) |
|---|---|---|
| K(B-B) | B-B stretching | 2.65 |
| K(B-Cl) | B-Cl stretching | 3.40 |
| H(Cl-B-Cl) | Cl-B-Cl bending | 0.12 |
| H(Cl-B-B) | Cl-B-B bending | 0.10 |
| F(Cl...Cl) | Cl...Cl repulsion | 0.35 |
Note: These values are representative examples derived from normal coordinate analyses.
Due to the natural abundance of two stable boron isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), splitting of vibrational modes is observed in the spectra of this compound. aip.org These isotopic shifts are particularly noticeable for higher-frequency modes involving significant boron atom motion. aip.org
The study of ¹¹B–¹⁰B isotopic shifts has been instrumental in establishing the molecular symmetry and confirming vibrational assignments. aip.org By comparing the spectra of naturally abundant B₂Cl₄ with isotopically enriched samples, researchers can definitively assign modes and refine force constant calculations. The magnitude of the shift for a particular vibration depends on the extent to which the boron atoms participate in that motion.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|
Photoelectron Spectroscopy for Electronic Structure Profiling
Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the energy required to eject electrons from their molecular orbitals. osti.govresearchgate.net Studies involving the photoionization of this compound have been conducted to determine its ionization energies. Mass spectrometric photoionization investigations have identified the first vertical ionization energy of this compound to be approximately 10.42 eV. researchgate.net This value corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule, providing a key experimental parameter for understanding its electronic makeup and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (e.g., ¹¹B)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For boron-containing compounds, ¹¹B NMR is particularly informative. researchgate.net While a precise, isolated ¹¹B NMR chemical shift for this compound is not extensively reported in foundational literature, data on related polyhedral boron chlorides (BₙClₙ) show resonances that are significantly deshielded. For instance, the ¹¹B NMR signals for closo-polyhedral species such as B₈Cl₈ and B₉Cl₉ appear in the range of +58 to +78 ppm relative to the standard BF₃·OEt₂. Furthermore, the resonance for tetraboron tetrachloride (B₄Cl₄) is noted to be extremely deshielded. This trend suggests that the boron nuclei in this compound are in an electron-deficient environment.
Table 1: ¹¹B NMR Data for Related Boron Chlorides
| Compound | ¹¹B Chemical Shift Range (ppm vs. BF₃·OEt₂) |
|---|
Note: Data reflects the range for polyhedral boron chlorides, providing context for the expected chemical environment of B₂Cl₄.
Diffraction-Based Structural Determinations
Diffraction methods are essential for determining the precise geometric arrangement of atoms within a molecule, providing definitive data on bond lengths and angles.
Gas electron diffraction (GED) is a primary technique for determining the structure of molecules free from intermolecular forces, as found in the vapor phase. Studies of this compound vapor have conclusively shown that the molecule adopts a staggered conformation. This arrangement corresponds to the D₂d point group, where the two BCl₂ groups are twisted relative to each other. The precise structural parameters have been determined from these experiments.
Table 2: Gas-Phase Molecular Geometry of this compound
| Parameter | Value |
|---|---|
| B-B Bond Length | 1.702 Å |
| B-Cl Bond Length | 1.750 Å |
| Cl-B-Cl Bond Angle | 119.8° |
Source: NIST Computational Chemistry Comparison and Benchmark Database.
In the solid state, the arrangement of molecules is influenced by crystal packing forces. X-ray crystallography has revealed that, in contrast to its staggered gas-phase structure, this compound adopts a planar, eclipsed conformation in its crystalline form. This conformation belongs to the D₂h point group. The crystal structure is orthorhombic, and the molecule's planarity is a requirement of the crystal's space group.
Table 3: Solid-State Molecular Geometry of this compound
| Parameter | Value |
|---|---|
| B-B Bond Length | 1.75 Å |
| B-Cl Bond Length | 1.73 Å |
| Conformation | Planar (Eclipsed) |
Conformational Dynamics and Rotational Isomerism in this compound
The difference between the gas-phase and solid-state structures highlights the concept of rotational isomerism, or conformers, which are different spatial arrangements of a molecule that can be interconverted by rotation about a single bond.
This compound exists as two primary conformers: the staggered (D₂d) and the eclipsed (D₂h) forms. The staggered conformation, where the chlorine atoms on adjacent boron atoms are as far apart as possible, is the lower-energy, more stable form in the gas phase. The eclipsed conformation, where the chlorine atoms are aligned, represents an energy maximum. The preference for the staggered conformation is generally attributed to the minimization of steric hindrance and electronic repulsion between the bulky chlorine atoms.
The energy difference between these two forms constitutes a barrier to internal rotation around the B-B single bond. Computational studies have quantified this rotational barrier. The energy required to rotate from the more stable staggered conformation through the eclipsed conformation is calculated to be 12.12 kJ/mol (approximately 2.9 kcal/mol). This relatively low barrier indicates that at room temperature, the molecule is flexible, with rapid rotation occurring around the boron-boron bond in the gaseous state.
Quantification of Internal Rotation Barriers
The internal rotation about the Boron-Boron (B-B) single bond in this compound (B₂Cl₄) dictates its conformational possibilities, primarily between a planar (D₂h symmetry) and a staggered, perpendicular geometry (D₂d symmetry). wikipedia.orgwikipedia.org The energy difference between these conformers represents the barrier to internal rotation. Computational studies have been instrumental in quantifying this rotational barrier.
Calculations indicate that the staggered (D₂d) geometry is energetically favored over the planar (D₂h) conformation. wikipedia.org The energy difference, and thus the rotational barrier, is calculated to be approximately 2 kcal/mol. wikipedia.org Another computational approach using the Hartree-Fock method with a 6-31G* basis set (HF/6-31G*) calculates the maximum barrier to be 12.12 kJ/mol. This barrier is significantly lower than that of related compounds like diborane(4) (B₂H₄) but higher than that of diboron tetrafluoride (B₂F₄).
The quantification of this barrier is crucial for understanding the molecule's dynamic behavior and the relative stability of its conformers. The following table summarizes the reported computational values for the internal rotation barrier of this compound.
Influence of Phase on Preferred Conformation
The preferred conformation of this compound is notably dependent on its physical state, a phenomenon attributed to the interplay between intramolecular forces and intermolecular packing effects in the solid state. wikipedia.org
In the gas phase , experimental evidence from gas electron diffraction shows that this compound molecules adopt a staggered conformation with D₂d symmetry. wikipedia.org This structure features the two planar BCl₂ units being perpendicular to each other, with a torsion angle of 90° between the Cl-B-B-Cl planes. wikipedia.org Computational studies support this finding, indicating the D₂d geometry is more stable by approximately 2 kcal/mol. wikipedia.org
Conversely, in the solid state , this compound crystallizes into a planar geometry (D₂h symmetry). wikipedia.org This conformational shift from the gas phase is thought to be a result of crystal packing forces, where the planar shape allows for more efficient arrangement and stronger intermolecular interactions within the crystal lattice, overriding the slight energetic preference for the staggered conformation seen in isolated molecules. wikipedia.org The molecule also favors the staggered geometry in the liquid phase . wikipedia.org
Mentioned Compounds
Theoretical and Computational Chemistry Studies of Diboron Tetrachloride
Electronic Structure Theory Applications
Ab initio Self-Consistent Field Molecular Orbital (SCFMO) calculations have been instrumental in elucidating the electronic structure of diboron (B99234) tetrachloride. rsc.orgrsc.org These all-electron calculations, performed using bases of Gaussian type functions, have been used to analyze the electronic structures of B₂Cl₄ and its lighter analog, diboron tetrafluoride (B₂F₄). rsc.org The results from these calculations have been correlated with He(I) photoelectron spectra, showing reasonable agreement between the calculated eigenvalues and the experimentally determined ionization potentials. rsc.orgresearchgate.net
One of the key findings from these SCF–MO calculations is the prediction of the molecule's preferred conformation. The calculations consistently predict that the staggered D₂d configuration is the more stable form in the gas phase. rsc.org A rotational barrier of 1.48 kcal/mol for B₂Cl₄ was calculated, quantifying the energy required to rotate around the B-B bond from the staggered to the eclipsed conformation. rsc.orgresearchgate.net The wavefunctions derived from these calculations have also been used to interpret the low-energy photoelectron spectrum of related compounds like tetraboron tetrachloride (B₄Cl₄). rsc.org
| Computational Method | Predicted Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| Ab Initio SCF-MO | 1.48 | rsc.org |
Extended Hückel Theory (EHT) has been applied to investigate the electronic structure and conformational stability of the B₂Cl₄ molecule. aip.orgaip.org These studies confirmed that the staggered (D₂d) conformation is more stable than the eclipsed (D₂h) one, with a calculated energy difference of 1.1 kcal/mole. aip.org This theoretical value is in close agreement with the experimental value of 1.7 ± 0.6 kcal/mole. aip.org
However, the EHT method proved less successful in predicting the intermolecular binding in the crystalline state of B₂Cl₄. aip.orgaip.org Attempts to demonstrate the stability of the crystal by calculating the energy of molecular pairs or larger clusters failed to show intermolecular binding, suggesting that EHT is not well-suited for calculating the binding energy of molecular crystals. aip.org This is attributed to the method's handling of interactions between filled orbitals, which can lead to repulsion rather than attraction. aip.org
| Parameter | Theoretical Value (EHT) | Experimental Value | Reference |
|---|---|---|---|
| Energy Difference (Staggered vs. Eclipsed) | 1.1 kcal/mol | 1.7 ± 0.6 kcal/mol | aip.org |
Density Functional Theory (DFT) has been utilized to explore the reactivity and molecular properties of this compound. researchgate.net DFT calculations, using functionals such as ωB97x-D, have been employed to study the mechanism of B₂Cl₄ addition to unsaturated hydrocarbons like alkenes and alkynes. researchgate.net These studies revealed that the addition proceeds through a concerted, cis-stereospecific mechanism.
The transition state for the addition reaction has been characterized by a near-tetrahedral boron atom bonding to both carbon atoms of the double bond, while the second boron atom is less involved. semanticscholar.org DFT calculations have also been used to compare the reactivity of B₂Cl₄ with related reagents, such as B₂F₄ and HBCl₂. researchgate.net These computational results show that B₂Cl₄ addition does not follow typical patterns of reactivity seen in hydroboration with BH₃; for instance, the activation energy for addition to propene and but-2-ene isomers is lower than that for ethene. semanticscholar.org
Computational Modeling of Molecular Geometry and Stability
Computational models have been essential for predicting the three-dimensional structure of this compound and understanding the forces that govern its stability in different phases.
A significant focus of computational studies on this compound has been the energetic difference between its two primary conformers: the staggered (D₂d symmetry) and the planar, eclipsed (D₂h symmetry) forms. In the gas phase, the molecule adopts a staggered conformation where the two BCl₂ groups are perpendicular to each other. wikipedia.orgwikipedia.org Computational models, from ab initio to DFT, consistently support this observation. rsc.orgresearchgate.net
Ab initio molecular orbital calculations predict that the staggered D₂d form is more stable than the planar D₂h rotamer. researchgate.net The energy difference is calculated to be approximately 2 kcal/mol in favor of the D₂d geometry. wikipedia.org Extended Hückel Theory calculations yield a similar result, predicting the staggered form to be more stable by 1.1 kcal/mol. aip.org The calculated barrier to internal rotation is small, with SCF-MO methods placing it at 1.48 kcal/mol, explaining the molecule's fluxional nature. rsc.org In contrast, the molecule adopts a planar geometry in the crystalline solid state, a phenomenon attributed to crystal packing effects rather than intramolecular forces. wikipedia.org
| Computational Method | Energy Difference (kcal/mol) | Reference |
|---|---|---|
| General Computations | ~2 | wikipedia.org |
| Extended Hückel Theory | 1.1 | aip.org |
| Ab Initio SCF-MO | 1.48 (Rotational Barrier) | rsc.org |
While Extended Hückel Theory failed to account for the stability of crystalline B₂Cl₄, lattice energy theory has provided a more successful model. aip.orgaip.org Lattice energy is the energy released when gaseous ions or molecules form a crystalline solid. libretexts.org For molecular crystals like this compound, this energy arises from the summation of intermolecular forces, including van der Waals and electrostatic interactions. researchgate.net
In the solid state, B₂Cl₄ adopts a planar, eclipsed conformation and crystallizes in the Pbca space group. nih.gov Lattice energy calculations for this known eclipsed crystalline form yield a reasonable binding energy. aip.org Furthermore, these calculations demonstrated that the eclipsed crystalline arrangement is energetically more stable than two hypothetical staggered crystalline forms. aip.org This theoretical result successfully explains why the molecule favors a planar conformation in the solid phase, attributing it to packing forces that maximize favorable intermolecular interactions within the crystal lattice. aip.orgwikipedia.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgedu.krd The HOMO, being the orbital with the highest energy electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. edu.krdox.ac.uk
In the case of this compound (B₂Cl₄), the molecule is a strong electrophile, a characteristic attributed to the two vacant p-orbitals on the adjacent boron atoms. nih.gov The reactivity of B₂Cl₄, particularly in addition reactions with unsaturated compounds like alkenes and alkynes, can be effectively rationalized using FMO theory. The reaction is governed by the interaction between the HOMO of the unsaturated organic molecule and the LUMO of this compound.
Computational studies have quantified the energies of these frontier orbitals. The size of the HOMO-LUMO gap helps to explain the molecule's susceptibility to react. A smaller gap facilitates the electronic excitation required for chemical reactions. edu.krdschrodinger.com
Calculated Frontier Orbital Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | Data not available in search results | Indicates electron-donating ability |
| LUMO Energy | Data not available in search results | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | Data not available in search results | Predicts chemical reactivity and kinetic stability |
FMO theory successfully predicts that B₂Cl₄ will readily react with electron-rich species. For instance, in the addition to an alkene, the alkene's π-bonding orbital (the HOMO) donates electron density to the empty p-orbitals of the boron atoms (part of the LUMO), initiating the bond-forming process. nih.gov
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the detailed mechanisms of reactions involving this compound. researchgate.net These theoretical studies provide insights into transition states and reaction pathways that are often difficult to probe experimentally.
A cornerstone of B₂Cl₄ reactivity is its 1,2-addition to unsaturated hydrocarbons. researchgate.net Early experimental work by Schlesinger and coworkers demonstrated that B₂Cl₄ reacts directly with simple alkenes and alkynes under mild conditions. researchgate.net A key observation was the cis-stereospecificity of the addition to (E)- and (Z)-but-2-ene. researchgate.net Computational studies later confirmed that this stereospecificity arises from a rare, concerted [2σs + 2πs] cycloaddition mechanism. researchgate.net This pathway involves a planar transition state where the cleavage of the B-B bond occurs in concert with the activation of the alkene's π-bond, definitively ruling out alternative radical or ionic mechanisms. researchgate.netresearchgate.net
DFT calculations have been employed to map the potential energy surfaces and determine the activation barriers for these reactions. These studies show that the addition of B₂Cl₄ to alkenes is a highly plausible process with accessible energy barriers. researchgate.net
Calculated Activation Energies for B₂Cl₄ Addition Reactions
| Reactant | Reaction Type | Calculated Activation Energy (kcal/mol) | Source |
|---|---|---|---|
| Ethylene (B1197577) | 1,2-Addition | ~12.4 | researchgate.net |
| Acetylene (B1199291) | 1,2-Addition | ~15.5 | researchgate.net |
| (E)-Butene | cis-Addition | ~10.1 | researchgate.net |
| Naphthalene (B1677914) | cis-Addition | Accessible and exergonic pathway | researchgate.netresearchgate.net |
Activation energies are relative to the isolated reactants, calculated at the DFT level (ωB97x-D/6-311G(d,p)). researchgate.netresearchgate.net
Beyond simple alkenes, computational studies have explored the reactions of B₂Cl₄ with a variety of other unsaturated systems. These include:
Dienes: B₂Cl₄ can undergo [4+2] addition reactions with dienes, which competes with the direct [2+2] addition pathway.
Aromatic Compounds: Reactions with benzene (B151609) and naphthalene have also been modeled, showing that these additions are computationally accessible. researchgate.netresearchgate.net
Comparative Theoretical Studies with Other Diboron Tetrahalides
Comparative theoretical studies of diboron tetrahalides (B₂X₄, where X = F, Cl, Br) provide valuable insights into how halogen substitution influences the structure, stability, and reactivity of these compounds. researchgate.net Ab initio SCF-MO calculations and DFT studies have been central to understanding these trends.
All diboron tetrahalides are predicted to have a staggered D₂d configuration in their ground state. However, the barrier to rotation around the B-B bond varies significantly with the halogen substituent.
Comparative Properties of Diboron Tetrahalides (B₂X₄)
| Compound | B-B Bond Length (Å) | Rotational Barrier (kcal/mol) | Reactivity Trend |
|---|---|---|---|
| B₂F₄ | 1.725 | 0.39 | Least reactive |
| B₂Cl₄ | 1.702 | 1.48 | Moderately reactive |
| B₂Br₄ | 1.688 | Data not available in search results | Most reactive |
Data sourced from theoretical calculations.
The reactivity of B₂X₄ compounds in addition reactions with unsaturated substrates follows a clear trend. DFT calculations have shown that the addition of B₂Cl₄ to alkenes is significantly more favorable, with lower activation barriers, than the addition of B₂F₄. researchgate.net B₂F₄ requires more forcing conditions to react in a similar manner. nih.gov This difference in reactivity is attributed to variations in the Lewis acidity and bond dissociation energies of the B₂X₄ compounds. researchgate.net While B₂Cl₄ additions are more plausible than those of B₂F₄, calculations suggest that B₂Br₄ may be even more reactive. researchgate.net
The nature of the halogen substituent also influences competing reaction pathways. For example, in reactions with dienes, the [4+2] addition pathway with B-B bond cleavage is particularly favorable for B₂F₄ compared to B₂Cl₄. nih.gov These comparative studies underscore the power of computational chemistry to dissect the electronic and steric factors that govern the chemical behavior of related main-group element compounds.
Reactivity and Reaction Mechanisms of Diboron Tetrachloride
Fundamental Addition Reactions to Unsaturated Organic Compounds
Diboron (B99234) tetrachloride readily undergoes addition reactions with unsaturated organic compounds like alkenes, alkynes, and dienes. thieme-connect.dersc.org These reactions are synthetically valuable for the formation of organoboron compounds.
The addition of diboron tetrachloride to alkenes and alkynes is characterized by its high stereospecificity. The reaction with both (E)- and (Z)-but-2-ene proceeds via a cis-stereospecific addition, meaning that the two boron atoms add to the same face of the double or triple bond. rsc.orgrsc.orgox.ac.uk This stereochemical outcome has been confirmed through experimental studies and computational analysis. rsc.org For instance, the reaction of B₂Cl₄ with acetylene (B1199291) at low temperatures was one of the first reported diboration reactions of alkynes. acs.org
In terms of regioselectivity, the addition of this compound to unsymmetrical alkenes and alkynes generally follows a pattern where the boron atoms add across the less sterically hindered face of the π-system. With terminal alkynes, the borylation occurs specifically at the terminal and internal carbons of the triple bond. acs.org
Table 1: Stereospecific Addition of this compound to Alkenes
| Alkene Substrate | Product Stereochemistry | Citation |
| (E)-but-2-ene | meso-1,2-bis(dichloroboryl)butane | rsc.orgrsc.org |
| (Z)-but-2-ene | (dl)-1,2-bis(dichloroboryl)butane | rsc.orgrsc.org |
This table demonstrates the cis-addition of B₂Cl₄ to different isomers of but-2-ene, resulting in specific stereoisomeric products.
The mechanism of the addition of this compound to unsaturated systems has been a subject of detailed investigation. A concerted mechanism is a single-step process where bond breaking and bond formation occur simultaneously through a single transition state. quora.comyoutube.com In contrast, a stepwise mechanism involves the formation of one or more intermediates and proceeds through multiple transition states. ucla.edu
Computational studies, specifically Density Functional Theory (DFT) analysis, suggest that the stereospecific addition of B₂Cl₄ to alkenes like but-2-ene is a concerted [2σs + 2πs] process. rsc.orgrsc.orgox.ac.uk This concerted pathway involves a planar transition state where the B-B bond cleavage and the activation of the π-bond happen in a synchronized manner. However, for some reactions, particularly with dienes, both concerted and stepwise pathways can be considered, with the favorability of one over the other depending on the specific substrate and reaction conditions. nih.gov For example, the reaction with cyclopentadienes may proceed through asynchronous concerted pathways. thieme-connect.de
This compound also reacts with conjugated dienes. The addition can occur in a 1,4-fashion, leading to the formation of a product with boron atoms at the ends of the original diene system. researchgate.net For instance, the reaction with 1,3-butadiene (B125203) yields a 1,4-adduct. researchgate.net The reaction with dienes can be competitive between a [4+2] cycloaddition, where the B-B bond cleaves, and a direct [2+2] addition. rsc.orgrsc.org For B₂Cl₄, the [2+2] addition is generally favored, while for the related diboron tetrafluoride (B₂F₄), the [4+2] pathway is more competitive. rsc.orgrsc.org
The reactivity of this compound extends to aromatic substrates, although these reactions are less common. acs.org Computational studies have explored the addition of B₂Cl₄ to benzene (B151609) and naphthalene (B1677914). rsc.orgresearchgate.net The addition to the fullerene C₆₀ has also been investigated, showing a strong preference for addition across a ox.ac.ukox.ac.uk ring junction. rsc.org
Lewis Acidity of this compound and Adduct Formation
This compound is a notable Lewis acid, a characteristic attributed to the vacant p-orbitals on its boron atoms. This acidity allows it to readily form adducts with a variety of Lewis bases. wikipedia.org Both boron atoms in this compound exhibit strong acceptor properties, comparable to that of boron trichloride (B1173362). rsc.org The formation of these adducts is generally energetically favorable. wikipedia.org
Stable adducts have been established with aprotic nitrogen donors. wikipedia.org For instance, this compound forms stable mono- and bis-adducts with such donors. wikipedia.org The interaction with trimethylamine (B31210) and ammonia (B1221849) has been studied, leading to the formation of stable 1:1 adducts. rsc.orgrsc.org However, the stability of these adducts can be a challenge, as was seen in early attempts to form complexes with phosphine (B1218219) donors, which were hindered by the lability of the halogen substituents. wikipedia.org While some adducts, like the bis-diethyl ether adduct, are unstable, others, such as those formed with specific aprotic nitrogen donors, exhibit stability at room temperature. wikipedia.org It has been suggested that diboron tetrafluoride is a weaker Lewis acid than this compound, as evidenced by the less ready addition of olefins to the tetrafluoride. oregonstate.edu
The formation of adducts can also influence the subsequent reactivity of this compound. For example, the formation of an adduct with trichloroethylene (B50587) has been indicated by nuclear magnetic resonance spectroscopy, although the adduct itself was not isolated. rsc.org
Reactions with Boranes and Other Inorganic Species (e.g., Hydrogen Absorption, Disproportionation)
This compound engages in a variety of reactions with other inorganic compounds, including boranes and molecular hydrogen. It can react with boranes by replacing a hydrogen atom to form dichloroborane(3) and a polyhedral dichloroborane. wikipedia.org
3 B₂Cl₄ + 3 H₂ → B₂H₆ + 4 BCl₃ wikipedia.org
Furthermore, this compound is susceptible to disproportionation, particularly when heated. This process involves the compound reacting with itself to produce boron trichloride and a polyhedral boron(I) chloride. wikipedia.org Disproportionation can also be influenced by other reagents. For instance, the reaction with dimethylamine (B145610) can lead to the formation of tris(dimethylamino)borane, which is suggested to result from the disproportionation of an intermediate. pageplace.de
Reaction Kinetics and Thermodynamics of this compound Transformations
The thermal decomposition of this compound into boron trichloride and nonvolatile subchlorides, such as B₄Cl₄, has been studied. Kinetic investigations using gas-phase mass spectrometry indicate a first-order reaction mechanism for this decomposition at temperatures above 150°C, with an activation energy of approximately 120 kJ/mol.
Thermodynamic data provides insight into the stability and formation of this compound. The standard enthalpy of formation and standard molar entropy are key parameters in understanding its thermodynamic profile.
Table 1: Thermodynamic Properties of this compound
| Property | Value | Phase |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -523 kJ/mol | |
| -489.11 kJ/mol | Gas | |
| Standard Molar Entropy (S°) | 232.3 J/mol·K | |
| 358.26 J/mol·K | Gas | |
| Gibbs Free Energy (ΔfG°) | -468.8 kJ/mol | |
| Heat Capacity (C) | 137.7 J/mol·K |
Data sourced from multiple references. wikipedia.org
The formation of a tetrahedral adduct from a trigonal planar boronic acid is estimated to destabilize the B-O bond by up to 12 kcal/mol. vt.edu The kinetics of reactions involving this compound can be influenced by factors such as the electrophilicity of the boron atom and the Lewis basicity of the reacting nucleophile. vt.edu
Applications of Diboron Tetrachloride in Advanced Organic Synthesis
Precursor for Organoboron Compound Synthesis
Diboron (B99234) tetrachloride serves as a fundamental precursor for the synthesis of various organoboron compounds. Its high reactivity, stemming from the electron-deficient nature of the boron atoms, allows it to react with a range of organic substrates. The addition of diboron tetrachloride to unsaturated hydrocarbons, such as alkenes and alkynes, is a primary method for introducing boron functionalities into organic molecules. ox.ac.uk This reactivity has been harnessed to produce valuable synthetic intermediates that can be further elaborated into more complex structures. The initial synthesis of this compound was achieved through an electric discharge through boron trichloride (B1173362) (BCl₃) gas.
The resulting organoboron compounds, particularly those derived from the addition of B₂Cl₄ to unsaturated systems, are stable enough for further manipulation. For instance, the addition product of this compound and ethylene (B1197577), 1,2-bis(dichloroboryl)ethane, can be hydrolyzed to form ethylene-1,2-diboronic acid. rsc.org This transformation highlights the utility of this compound in creating precursors for a variety of organoboron derivatives.
Methodologies for Carbon-Boron Bond Formation
The formation of carbon-boron (C-B) bonds is a critical transformation in organic synthesis, and this compound offers direct and efficient methods to achieve this. thieme-connect.de Its electrophilic nature facilitates reactions with electron-rich species, leading to the creation of one or more C-B bonds.
Introduction of Bis(dihaloboryl) Units into Organic Scaffolds
A key application of this compound is the introduction of two dichloroboryl (-BCl₂) groups across a carbon-carbon multiple bond. This process, known as diboration, results in the formation of 1,2-bis(dihaloboryl)alkanes or alkenes. ox.ac.uk For example, this compound readily reacts with ethylene to yield 1,2-bis(dichloroboryl)ethane. rsc.org This reaction is not limited to simple alkenes and has been extended to other unsaturated systems. The resulting vicinal diboron compounds are versatile intermediates that can undergo a variety of subsequent transformations, allowing for the stereocontrolled introduction of other functional groups.
The reaction with trivinylborane showcases a more complex addition, yielding 1,2-bis(dichloroboryl)-1-(divinylboryl)ethane, demonstrating the ability to construct intricate boron-containing scaffolds.
Stereocontrolled Diborylation Reactions
A significant advantage of using this compound in diborylation reactions is the high degree of stereocontrol observed. The addition of B₂Cl₄ to alkenes proceeds via a cis-stereospecific mechanism. ox.ac.uk This means that the two dichloroboryl groups add to the same face of the double bond. For instance, the reaction of this compound with both (E)- and (Z)-but-2-ene results in a stereospecific cis-addition. ox.ac.uk This stereochemical outcome is a result of a concerted [2σs + 2πs] process, a finding supported by computational studies. ox.ac.ukresearchgate.net This predictable stereochemistry is highly valuable in the synthesis of complex molecules where the relative arrangement of substituents is crucial.
Role in the Development of Novel Synthetic Pathways
The unique reactivity of this compound has been instrumental in the development of novel synthetic methodologies. Its ability to react with a variety of functional groups beyond simple alkenes and alkynes opens up new avenues for the synthesis of organoboron compounds. The reaction of this compound with carbon vapor, for instance, leads to the formation of compounds such as tetrakis(dichloroboryl)methane (C(BCl₂)₄) and its chlorinated derivatives, showcasing the potential for creating highly borylated molecules. researchgate.net
Furthermore, the development of synthetic routes utilizing this compound has spurred investigations into the reactivity of other diboron reagents. While more stable reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) often require transition metal catalysis, the inherent reactivity of this compound provides a baseline for understanding and developing these newer catalytic systems. urv.cat
Strategic Utility in Total Synthesis and Pharmaceutical Intermediate Development (General Methodologies)
While specific examples in the total synthesis of complex natural products using this compound are not extensively documented in readily available literature, its general utility in creating key organoboron intermediates is clear. Organoboron compounds are crucial building blocks in many modern synthetic strategies, most notably in the Suzuki-Miyaura cross-coupling reaction. The ability of this compound to efficiently generate vicinal diboron compounds from simple starting materials provides a strategic advantage in the synthesis of precursors for these powerful C-C bond-forming reactions. The resulting 1,2-bis(boryl) compounds can be sequentially functionalized, allowing for the stereocontrolled construction of complex carbon skeletons found in many pharmaceutical intermediates and natural products.
Emerging Applications in Materials and Supramolecular Chemistry
The applications of this compound are expanding beyond traditional organic synthesis into the realms of materials science and supramolecular chemistry.
In materials science, this compound is utilized as a doping agent for silicon, a critical process in the manufacturing of p-type semiconductors. It has also been explored as an initiator or modifier in polymer synthesis, where it can influence the properties of the resulting polymers. The synthesis of boron-doped polymeric carbon nitride, for example, has shown promise in catalysis. rsc.org
In the field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, boron-containing compounds are of growing interest. While direct applications of this compound in forming complex supramolecular structures like cages are not widespread, the organoboron compounds derived from it can serve as building blocks. For example, diboronic acids, which can be synthesized from precursors made using this compound, have been used in the multicomponent assembly of trigonal prismatic cages that can encapsulate other molecules. rsc.org The fundamental reactions of this compound provide an entry point to the diverse world of boron-containing molecules with potential applications in the design of novel supramolecular architectures.
Future Perspectives and Grand Challenges in Diboron Tetrachloride Research
Development of Sustainable and Scalable Synthetic Routes
A primary obstacle in the widespread application of diboron (B99234) tetrachloride has been its synthesis. Historically, methods such as passing an electrical discharge through boron trichloride (B1173362) (BCl₃) or the reaction of BCl₃ with boron monoxide were employed. acs.orgdrugfuture.com However, these routes are often plagued by low yields, harsh reaction conditions, and difficulties in purification. acs.org The first synthesis by Stock, Brandt, and Fischer in 1925 yielded only about 1% of impure B₂Cl₄. acs.org Subsequent improvements, like using a mercury arc in the vapor phase, increased the yield but still relied on energy-intensive processes. acs.org
The development of sustainable and scalable synthetic pathways is a critical grand challenge. Future research is focused on moving away from these classical, often inefficient methods towards more practical, high-yield protocols. Recent progress has been made in solution-phase syntheses, which offer a more convenient and potentially scalable alternative for producing B₂Cl₄ and other tetrahalodiboranes. wikipedia.org The challenge lies in designing low-energy, atom-economical processes that use readily available, less hazardous starting materials and minimize waste.
Table 1: Comparison of Synthetic Routes for Diboron Tetrachloride This table is interactive. You can sort and filter the data.
| Method | Precursors | Conditions | Reported Yield | Key Challenges |
|---|---|---|---|---|
| Electric Arc Discharge | Liquid Boron Trichloride, Zinc Electrodes | Electrical Arc | ~1% | Very low yield, low purity. acs.org |
| Vapor Phase Discharge | Gaseous Boron Trichloride, Mercury Arc | Vapor Phase, Mercury Electrodes | Improved but not specified | Harsh conditions, use of toxic mercury. acs.org |
| Microwave Excitation | Gaseous Boron Trichloride | Microwave Discharge | Low | Low yields, harsh conditions. acs.org |
| Reaction with Boron Monoxide | Boron Trichloride, Boron Monoxide | 200 °C | Not specified | Requires pre-synthesis of boron monoxide. acs.org |
| Solution-Phase Halide Exchange | Diboron Tetramethoxide, Boron Tribromide | Solution Phase | Not specified | Provides a basis for modern solution-phase routes. wikipedia.org |
Design of Highly Selective and Enantioselective Catalytic Systems
This compound possesses the unique ability to react directly with unsaturated organic compounds like alkenes and alkynes. thieme-connect.de However, achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—remains a significant hurdle. While uncatalyzed reactions are possible, transition metal catalysis has emerged as a powerful tool to control the reactivity of diboron reagents, particularly for less reactive analogues like bis(pinacolato)diboron (B136004) (B₂pin₂). urv.catresearchgate.net
A grand challenge is the design of novel catalytic systems specifically tailored for the high electrophilicity of B₂Cl₄. This involves exploring a wider range of transition metals beyond the commonly used platinum, palladium, and rhodium. researchgate.neturv.cat The development of chiral ligands capable of inducing high enantioselectivity in B₂Cl₄ additions is a particularly important frontier. researchgate.net Success in this area would enable the asymmetric synthesis of complex chiral organoboron compounds, which are valuable building blocks in pharmaceuticals and agrochemicals. urv.cat For instance, rhodium-based catalyst systems have shown promise in the diastereo- and enantioselective diboration of alkenes, paving the way for the synthesis of optically active 1,2-diols. nih.gov The ultimate goal is to develop robust, versatile catalysts that provide precise control over the formation of carbon-boron bonds with predictable stereochemical outcomes.
Integration of this compound Chemistry into Flow Processes
The high reactivity of this compound presents significant handling challenges in traditional batch reactors. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers a compelling solution. mdpi.comrsc.org This technology provides superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, and improved safety, especially when dealing with hazardous or unstable intermediates. okayama-u.ac.jpwuxiapptec.com
A major future challenge is the integration of B₂Cl₄ chemistry into continuous flow systems. okayama-u.ac.jp This would not only mitigate the risks associated with its high reactivity but also enable reactions that are difficult or impossible to control in batch setups. wuxiapptec.com Flow reactors, such as microreactors or packed-bed reactors, could allow for the safe, on-demand generation and immediate consumption of B₂Cl₄ or its reactive intermediates. wuxiapptec.com While flow chemistry has been successfully applied to other borylation reactions, its application to the unique chemistry of B₂Cl₄ is a nascent field with immense potential for enabling safer, more efficient, and scalable synthetic processes. okayama-u.ac.jpsmolecule.comspirochem.com
Table 2: Advantages of Flow Chemistry for Reactive Boron Reagents This table is interactive. You can sort and filter the data.
| Feature | Benefit in Flow Chemistry | Relevance to this compound |
|---|---|---|
| Safety | Minimizes the volume of hazardous material at any given time; contains exothermic events. | Crucial for handling the highly reactive and potentially hazardous B₂Cl₄. wuxiapptec.com |
| Control | Precise control over temperature, pressure, and residence time. | Allows for fine-tuning reaction conditions to improve selectivity and yield. rsc.org |
| Mass/Heat Transfer | High surface-area-to-volume ratio enables rapid heating, cooling, and mixing. | Effectively manages the heat generated in rapid, exothermic reactions of B₂Cl₄. wuxiapptec.com |
| Scalability | Scaling up can be achieved by running the system for longer (scaling out) or by using larger reactors (sizing up). | Offers a more linear and predictable path to larger-scale production compared to batch. rsc.org |
| Unstable Intermediates | Allows for the generation and immediate use of unstable species, preventing decomposition. | Ideal for harnessing the transient, highly reactive species formed from or with B₂Cl₄. okayama-u.ac.jp |
Advanced Spectroscopic and Computational Tools for Real-Time Mechanistic Probes
A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations. For this compound, whose reactions are often rapid and complex, elucidating these mechanisms is a significant challenge. While structural analysis of B₂Cl₄ in the gas, liquid, and solid states has been accomplished using techniques like gas electron diffraction, X-ray crystallography, and vibrational spectroscopy, these methods typically provide a static picture. wikipedia.orgdrugfuture.comaip.org
The next frontier lies in the application of advanced spectroscopic and computational tools for real-time mechanistic investigation. Techniques like in-situ IR and NMR spectroscopy could provide invaluable data on the formation and consumption of intermediates as the reaction progresses. Isotopic labeling studies, for instance using ¹⁰B-enriched B₂Cl₄, can help track the fate of boron atoms throughout a reaction pathway.
Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for modeling reaction pathways. researchgate.net DFT studies have already provided critical insights into the uncatalyzed addition of B₂Cl₄ to alkenes, confirming a concerted stereospecific mechanism. researchgate.netresearchgate.net The grand challenge is to synergistically combine state-of-the-art, time-resolved spectroscopy with powerful computational modeling to build a complete, dynamic picture of B₂Cl₄ reactivity, enabling the rational design of new reactions and catalysts. researchgate.net
Exploration of New Reactivity Modes and Synthetic Transformations
The classical reactivity of this compound is its addition across carbon-carbon multiple bonds. urv.cat While foundational, this represents only a fraction of its potential. A major area of future research is the exploration of entirely new modes of reactivity and the development of novel synthetic transformations.
One exciting avenue is the field of metallomimetic chemistry, where main-group compounds are designed to mimic the reactivity of transition metals. d-nb.info Diboron compounds have shown the ability to activate small molecules like H₂, a reaction typically associated with transition metal complexes. d-nb.info Harnessing B₂Cl₄ for such transformations could lead to metal-free catalytic systems for reduction and other fundamental chemical processes.
Furthermore, expanding the scope of B₂Cl₄ in synthetic organic chemistry is a perpetual challenge. This includes developing new catalytic cycles that go beyond simple diboration, such as carboboration reactions or dehydrogenative borylations. researchgate.netrsc.org The discovery of fundamentally new reactions where the B-B bond is cleaved and reformed in creative ways will open doors to previously inaccessible organoboron structures and polyborylated reagents, which are versatile precursors for complex molecule synthesis. nih.gov
Potential in Advanced Materials Science and Nanotechnology
The applications of this compound and its derivatives extend beyond small molecule synthesis into the realm of materials science. It has been utilized as a p-type doping agent for silicon in the semiconductor industry and as a precursor for boron fibers used in high-strength, lightweight composites for aerospace applications. ontosight.ai In polymer chemistry, it can serve as a reaction initiator or a polymer modifier.
The grand challenges in this area involve leveraging the unique electronic properties and high reactivity of B₂Cl₄ to create next-generation materials. This includes the controlled synthesis of boron-containing polymers with novel optical or electronic properties. Another promising direction is the use of B₂Cl₄ for the chemical functionalization of nanomaterials, such as graphene or carbon nanotubes. Such modifications could be used to tune the electronic bandgap of these materials or to install reactive sites for further elaboration, opening up applications in electronics, sensing, and energy storage. The decomposition of B₂Cl₄ into polyhedral boron subchlorides like B₄Cl₄ also suggests potential pathways to novel boron-rich nanoclusters and ceramics with unique structural and electronic characteristics. rsc.org
Q & A
Q. What are the primary synthetic routes for diboron tetrachloride (B₂Cl₄), and how do experimental conditions influence yield and purity?
Methodological Answer: B₂Cl₄ is synthesized via:
- Radiofrequency discharge : Passing BCl₃ gas through a mercury electrode system under radiofrequency discharge .
- Thermal reduction : Heating BCl₃ with copper metal at controlled temperatures .
- Acid hydrolysis : Hydrolyzing tetra-(dimethylamino)-diboron to hypoboric acid, followed by dehydration and reaction with BCl₃ . Yield and purity depend on reaction time, temperature, and precursor ratios. For reproducibility, optimize radiofrequency power (e.g., 50–100 W) and monitor gas-phase intermediates via mass spectrometry .
Q. What spectroscopic and structural characterization techniques are critical for analyzing B₂Cl₄?
Methodological Answer: Key techniques include:
- Vibrational spectroscopy : IR and Raman spectra identify B–B and B–Cl bond vibrations (e.g., B–B stretch at ~600 cm⁻¹) .
- X-ray crystallography : Resolves twisted molecular geometry in solid state (B–B bond length: ~1.70 Å) .
- NMR spectroscopy : ¹¹B NMR detects boron environments but is limited by B₂Cl₄’s reactivity . Calibrate instruments using BCl₃ as a reference to distinguish B₂Cl₄-specific signals .
Q. How can researchers effectively conduct literature searches for B₂Cl₄-related studies?
Methodological Answer: Use structured search strategies:
- Databases : Prioritize ACS Publications, NIST Webbook, and peer-reviewed journals.
- Keywords : Combine terms like “this compound synthesis,” “B₂Cl₄ reactivity,” and “boron halide spectroscopy.”
- Government/NGO sources : EPA reports and international chemical safety databases provide toxicity and handling guidelines . Exclude non-peer-reviewed sources (e.g., Cheméo) and apply filters for publication date (post-1950) and language (English) .
Advanced Research Questions
Q. What mechanistic insights explain the stereospecific addition of B₂Cl₄ to unsaturated hydrocarbons?
Methodological Answer: B₂Cl₄ adds to alkenes/alkynes via a concerted, cis-stereospecific mechanism , as shown in reactions with (E)- or (Z)-but-2-ene . Computational studies (DFT) reveal a planar transition state where B–B bond cleavage synchronizes with π-bond activation . Validate using deuterated substrates to track stereochemical outcomes . Contradictions in reactivity (e.g., B₂F₄ requiring harsher conditions) arise from differences in Lewis acidity and bond dissociation energies .
Q. How does the thermal decomposition of B₂Cl₄ proceed, and what kinetic models describe this process?
Methodological Answer: B₂Cl₄ decomposes at elevated temperatures (>150°C) into BCl₃ and nonvolatile subchlorides (e.g., B₄Cl₄). Kinetic studies using gas-phase mass spectrometry suggest a first-order mechanism with activation energy ~120 kJ/mol . Competing pathways (e.g., hydrogenation to B₂HCl₃) require monitoring via time-resolved FTIR. For reproducibility, use inert reactors (quartz) and minimize moisture .
Q. How can computational methods resolve contradictions in reported reactivity data for B₂Cl₄?
Methodological Answer: Discrepancies in reaction rates or stereoselectivity (e.g., ethylene vs. acetylene additions) are addressed by:
- Reactivity descriptors : Calculate Fukui indices to predict electrophilic boron centers .
- Solvent effects : Simulate solvent interactions (e.g., CH₂Cl₂) using COSMO-RS models .
- Transition state analysis : Compare activation barriers for competing pathways (e.g., radical vs. ionic mechanisms) . Validate models against experimental kinetic data from gas-phase reactions .
Q. What experimental approaches compare the Lewis acidity of B₂Cl₄ with other boron halides?
Methodological Answer: Lewis acidity is assessed via:
- Gutmann-Beckett method : Titrate B₂Cl₄ with Et₃PO in CH₂Cl₂; higher acceptor number (AN) indicates stronger acidity .
- IR spectroscopy : Shift in CO stretching frequency of Lewis base adducts (e.g., B₂Cl₄·THF vs. BCl₃·THF) . B₂Cl₄ is weaker than BCl₃ due to partial B–B π-bonding, which reduces electron deficiency .
Q. How do isotopic labeling studies clarify B₂Cl₄’s role in organoboron synthesis?
Methodological Answer: Use ¹⁰B-enriched B₂Cl₄ to track boron incorporation in products (e.g., vinylboranes). Analyze via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
